Cyp4A11/cyp4F2-IN-1
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Overview
Description
Cyp4A11/cyp4F2-IN-1 is a compound that inhibits the activity of cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. These enzymes are part of the cytochrome P450 superfamily, which plays a crucial role in the metabolism of various endogenous and exogenous compounds, including fatty acids, steroids, and drugs . The inhibition of these enzymes can have significant implications for the regulation of blood pressure, inflammation, and other physiological processes .
Preparation Methods
The synthesis of Cyp4A11/cyp4F2-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cyp4A11/cyp4F2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Cyp4A11/cyp4F2-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the activity and inhibition of cytochrome P450 enzymes. In biology and medicine, it is used to investigate the role of these enzymes in various physiological processes, such as the regulation of blood pressure and inflammation .
Mechanism of Action
The mechanism of action of Cyp4A11/cyp4F2-IN-1 involves the inhibition of cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. These enzymes catalyze the hydroxylation of fatty acids, leading to the formation of bioactive metabolites such as 20-hydroxyeicosatetraenoic acid (20-HETE) . By inhibiting these enzymes, this compound reduces the production of 20-HETE, which can have various physiological effects, including the regulation of blood flow, vascularization, and blood pressure .
Comparison with Similar Compounds
Cyp4A11/cyp4F2-IN-1 is unique in its ability to selectively inhibit both cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. Similar compounds include other inhibitors of cytochrome P450 enzymes, such as Cyp4A22 and Cyp4F3 . this compound stands out due to its dual inhibitory activity, making it a valuable tool for studying the combined effects of inhibiting both enzymes .
Properties
Molecular Formula |
C15H15N3OS |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-methyl-5-[2-[4-(1H-pyrazol-5-yl)phenoxy]ethyl]-1,3-thiazole |
InChI |
InChI=1S/C15H15N3OS/c1-11-15(20-10-16-11)7-9-19-13-4-2-12(3-5-13)14-6-8-17-18-14/h2-6,8,10H,7,9H2,1H3,(H,17,18) |
InChI Key |
QVEFQEQVSXFMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCOC2=CC=C(C=C2)C3=CC=NN3 |
Origin of Product |
United States |
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